Methylprednisolone-d7
Description
Strategic Utility of Deuterium (B1214612) Substitution in Pharmacological and Biological Investigations
Deuterium, a stable isotope of hydrogen with an additional neutron, has found significant application in pharmacological research. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly alter the compound's physicochemical properties. One of the most significant consequences of deuteration is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. medchemexpress.com
This modification of metabolic pathways can be strategically employed to:
Serve as an ideal internal standard: Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net They share nearly identical chemical and physical properties with their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. However, their difference in mass allows for their distinct detection by the mass spectrometer, enabling accurate correction for any sample loss or variability during the analytical process. researchgate.net
Investigate metabolic pathways: By tracking the fate of a deuterated drug in a biological system, researchers can elucidate its metabolic pathways and identify its metabolites.
Overview of Methylprednisolone-d7 as a Specialized Research Probe
This compound is a deuterated form of methylprednisolone (B1676475), a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. medchemexpress.commedchemexpress.com In this compound, seven hydrogen atoms have been replaced with deuterium atoms. medchemexpress.com This isotopic labeling makes it an invaluable tool in advanced research, primarily serving as an internal standard for the accurate quantification of methylprednisolone in various biological samples. medchemexpress.com
The use of this compound as an internal standard significantly enhances the reliability and accuracy of analytical methods, particularly in pharmacokinetic studies and clinical monitoring where precise concentration measurements are crucial. researchgate.net
Interactive Data Tables
Below are interactive tables detailing the chemical properties of this compound and its parent compound, Methylprednisolone.
Table 1: Chemical Properties of this compound medchemexpress.commedchemexpress.com
Table 2: Chemical Properties of Methylprednisolone
Detailed Research Findings
The primary application of this compound in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methylprednisolone and other corticosteroids in biological matrices. Numerous studies have detailed the development and validation of such methods, highlighting the critical role of the deuterated standard in achieving accuracy and precision.
For instance, a highly sensitive and specific LC-MS/MS method was developed for the simultaneous quantification of ten endogenous and synthetic steroids, including methylprednisolone. nih.gov This method utilized deuterated internal standards for each analyte to ensure accuracy. The validation of this method demonstrated excellent precision and accuracy, making it suitable for clinical research and diagnostic applications. nih.gov
In another study, a robust LC-MS/MS method for the determination of methylprednisolone in human plasma was developed using a deuterated internal standard. researchgate.net The method was successfully applied to a pharmacokinetic study in healthy volunteers, demonstrating its utility in clinical research. The use of the deuterated standard was crucial for correcting matrix effects and ensuring the reliability of the pharmacokinetic parameters determined. researchgate.net
Furthermore, research on the determination of glucocorticoid residues in edible tissues has also employed deuterated internal standards to ensure the accuracy of the results. nih.gov These studies underscore the importance of this compound and other deuterated steroids in food safety and regulatory monitoring.
Structure
3D Structure
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,11,12,12-heptadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i4D,9D,10D2,12D,17D,19D |
InChI Key |
VHRSUDSXCMQTMA-FBRUYIMGSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])([2H])O)[2H])([2H])C)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for Methylprednisolone D7
Analytical Approaches for Deuterium (B1214612) Content Determination
Determining the isotopic purity is essential for the application of deuterated compounds as internal standards. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. It can separate and detect ions based on their mass-to-charge ratio with high precision. researchgate.net In the mass spectrum of a deuterated compound, a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues, e.g., d₀, d₁, d₂, etc.) will be observed. nih.gov By measuring the relative intensity of these peaks, the isotopic purity and the degree of deuterium incorporation can be accurately calculated. nih.govalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another powerful technique. While ¹H NMR can be used, the signals for residual protons can be very weak in highly deuterated compounds. sigmaaldrich.com A combination of ¹H NMR and ²H (Deuterium) NMR is often more robust. nih.gov ²H NMR directly observes the deuterium nuclei, and the integral of the signals can be used to quantify the deuterium content at different positions. sigmaaldrich.comwikipedia.org
| Method | Principle | Advantages | Limitations |
| HRMS | Separates ions by mass-to-charge ratio. nih.gov | High sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net | Provides overall deuterium content, but not always specific positions without fragmentation. |
| NMR (¹H and ²H) | Detects nuclei in a magnetic field. nih.gov | Provides detailed structural information and site-specific deuterium content. sigmaaldrich.com | Lower sensitivity than MS, requires larger sample amounts, longer analysis time. sigmaaldrich.com |
The table above compares the primary analytical approaches for determining deuterium content.
Methodologies for Confirming Deuterium Labeling Sites
Beyond knowing how much deuterium is present, it is crucial to confirm where it is located within the molecule.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the ion corresponding to the deuterated molecule is isolated and then fragmented. By analyzing the mass of the resulting fragment ions, the location of the deuterium atoms can often be deduced. nih.govstackexchange.com If a fragment contains the deuterium label, its mass will be higher than the corresponding fragment from the non-deuterated molecule.
Nuclear Magnetic Resonance (NMR): NMR is the most definitive method for determining the exact position of isotopic labels.
²H NMR: Deuterium NMR provides a spectrum where each signal corresponds to a deuterium atom at a specific chemical environment, confirming the labeling sites directly. wikipedia.org
¹H NMR: In the proton NMR spectrum of a deuterated compound, the disappearance of a signal compared to the spectrum of the unlabeled compound indicates that the proton at that position has been replaced by deuterium. youtube.com
Correlation Spectroscopy: Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can correlate protons with the carbon atoms they are attached to. This can be used to unambiguously assign signals and confirm the location of deuterium by observing the absence of expected correlations. acs.org
Advanced Analytical Methodologies Utilizing Methylprednisolone D7
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex mixtures. In this context, Methylprednisolone-d7 plays a pivotal role in ensuring the reliability of analytical data.
Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
The development of robust LC-MS/MS methods for the quantification of methylprednisolone (B1676475) requires careful optimization of several parameters. The goal is to achieve efficient separation of the analyte from other components in the sample matrix and to maximize the sensitivity and specificity of the detection.
Chromatographic separation is typically achieved using a C18 reversed-phase column. jmpas.comasianpubs.org The mobile phase composition is a critical factor and often consists of a mixture of an aqueous component, such as water with a formic acid additive, and an organic solvent like acetonitrile (B52724) or methanol. jmpas.comnih.gov The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of methylprednisolone and its deuterated internal standard from endogenous matrix components. jmpas.com The flow rate and column temperature are also optimized to ensure sharp peaks and reproducible retention times. asianpubs.orgnih.gov
For detection by tandem mass spectrometry, the instrument is operated in multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion for methylprednisolone and a product ion that is formed upon fragmentation of the precursor. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other substances. A similar specific transition is monitored for this compound. For instance, a study might use the transition m/z 375→161 for methylprednisolone in plasma. nih.gov
Role of this compound as a Calibrated Internal Standard in Complex Biological Matrices (non-human origin, in vitro)
In quantitative bioanalysis, especially within complex biological matrices of non-human origin for in vitro research, the use of a stable isotope-labeled internal standard like this compound is considered best practice. aptochem.comkcasbio.com Biological matrices such as plasma or tissue homogenates can introduce significant variability into the analytical process due to effects like ion suppression or enhancement in the mass spectrometer. kcasbio.com
This compound, being chemically almost identical to the non-labeled methylprednisolone, co-elutes during chromatography and experiences similar effects from the matrix. aptochem.com By adding a known amount of this compound to the sample at the beginning of the sample preparation process, it can be used to normalize for variations in extraction recovery, injection volume, and ionization efficiency. aptochem.comkcasbio.com This normalization is achieved by calculating the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the concentration of the analyte from a calibration curve.
The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of the bioanalytical method. aptochem.comkcasbio.com The mass difference between this compound and the unlabeled analyte is sufficient to prevent mass spectral overlap, ensuring that the two can be distinguished by the mass spectrometer. aptochem.com
Rigorous Validation of Analytical Methods for Sensitivity, Selectivity, and Reproducibility in Research Contexts
Before an analytical method can be used for routine analysis, it must undergo rigorous validation to ensure that it is reliable and fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govijsart.com The key validation parameters include:
Sensitivity: This is assessed by determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. jmpas.comnih.gov For methylprednisolone, LLOQs in the range of ng/mL are often achieved. jmpas.comnih.gov
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is evaluated. nih.govijsart.com This is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples.
Reproducibility: This is assessed through intra- and inter-day precision and accuracy experiments. nih.gov Multiple quality control samples at different concentration levels are analyzed on the same day (intra-day) and on different days (inter-day) to determine the variability of the results. The precision is typically expressed as the relative standard deviation (%RSD), and the accuracy as the percentage of the nominal concentration. Acceptable limits are generally within ±15% (or ±20% at the LLOQ). nih.govresearchgate.net
Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. jmpas.comasianpubs.org The relationship between the analyte concentration and the response ratio (analyte/internal standard) should be linear, with a correlation coefficient (r²) close to 1. asianpubs.orgnih.gov
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability) is also evaluated to ensure that the sample integrity is maintained throughout the analytical process. jmpas.com
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Methylprednisolone Analysis |
| Linearity (r²) | > 0.99 | 0.9998–0.99999 nih.gov |
| Lower Limit of Quantification (LLOQ) | Analyte dependent | 12.50 ng/mL jmpas.com |
| Intra-day Precision (%RSD) | < 15% | ≤15% nih.gov |
| Inter-day Precision (%RSD) | < 15% | ≤15% nih.gov |
| Intra-day Accuracy | 85-115% | 85.8% to 118% nih.gov |
| Inter-day Accuracy | 85-115% | 85.8% to 118% nih.gov |
| Extraction Recovery | Consistent and reproducible | 76.8% to 80.8% nih.gov |
Table 1: Summary of Typical Method Validation Parameters and Findings for Methylprednisolone Analysis. This interactive table summarizes the key parameters for validating an analytical method for methylprednisolone, along with typical acceptance criteria and example findings from research studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules.
Structural Elucidation of this compound and its Research Metabolites
While the primary structure of this compound is known, NMR spectroscopy can be used to confirm its identity and isotopic purity. 1H NMR spectra would show the absence of signals at the positions where deuterium (B1214612) has been incorporated. wikipedia.org 13C NMR can also be employed, as the coupling patterns of carbon atoms bonded to deuterium differ from those bonded to hydrogen. wikipedia.org
Furthermore, NMR is an invaluable tool for the structural elucidation of novel research metabolites of methylprednisolone that may be formed in in vitro studies. By analyzing various one- and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC), the exact chemical structure of a metabolite can be determined. For instance, studies have used 1H-NMR to investigate the complexation of methylprednisolone with other molecules, providing insights into its interactions at a molecular level. nih.gov
Investigation of Deuterium Exchange Dynamics in Molecular Interactions
Hydrogen-deuterium (H/D) exchange experiments monitored by NMR can provide valuable information about the solvent accessibility and dynamics of different parts of a molecule. wikipedia.org In the context of this compound, while the deuterium atoms are typically placed at non-exchangeable positions, studying the exchange rates of the remaining exchangeable protons (e.g., hydroxyl groups) in the presence of interacting molecules can reveal details about binding interfaces and conformational changes. wikipedia.org
The rate of H/D exchange is sensitive to the local environment, including hydrogen bonding. nih.gov By monitoring the disappearance of proton signals and the appearance of deuterium signals in the NMR spectrum over time, researchers can map the regions of a molecule that are involved in interactions. wikipedia.org This technique is particularly useful for studying protein-ligand interactions, but the principles can also be applied to smaller molecules like this compound to understand its interactions in various research settings. nih.gov
Mechanistic and Metabolic Research Applications of Methylprednisolone D7
Elucidation of Metabolic Pathways and Biotransformations
The strategic placement of deuterium (B1214612) atoms on the methylprednisolone (B1676475) molecule allows researchers to track its journey through complex biological systems, providing invaluable insights into how the drug is processed and transformed.
Tracing Carbon and Hydrogen Fluxes in In Vitro Systems and Non-Human Biological Models
While specific studies detailing the tracing of carbon and hydrogen fluxes of Methylprednisolone-d7 in vitro and in non-human models are not prevalent in the public domain, the principles of using deuterated compounds for such purposes are well-established. In broader metabolic research, deuterium labeling is a key technique. For instance, in studies unrelated to methylprednisolone, deuterium metabolic imaging (DMI) has been used to map the metabolism of deuterated substrates in vivo. nih.gov This methodology allows for the investigation of metabolic rates and the potential for kinetic isotope effects, where the heavier isotope can alter the rate of metabolic reactions. nih.gov
Identification and Characterization of Deuterated Metabolites and Their Precursors
The metabolism of the parent compound, methylprednisolone, is primarily carried out in the liver by 11beta-hydroxysteroid dehydrogenases and 20-ketosteroid reductases. drugbank.compatsnap.com This process results in the formation of inactive metabolites such as 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone, which are then excreted by the kidneys. patsnap.comnih.gov
When this compound is used, mass spectrometry techniques can distinguish the deuterated metabolites from their endogenous, non-labeled counterparts. This allows for precise identification and quantification of the drug's metabolic products. Studies on the parent compound have shown that its metabolism can be influenced by other drugs. For example, hepatic enzyme inducers like phenobarbital (B1680315) can increase the metabolic clearance of methylprednisolone, while inhibitors such as ketoconazole (B1673606) can decrease it. nih.gov Using this compound in such studies would allow for a more precise understanding of these drug-drug interactions at the metabolic level.
Pharmacokinetic Investigations in Research Models
Pharmacokinetics, the study of how a drug moves through the body, is a critical area of research where this compound offers significant advantages.
Assessment of Drug Disposition Kinetics in Non-Human Animal Models
The use of this compound as an internal standard in such studies allows for more accurate quantification of the drug's concentration in plasma and tissues over time. caymanchem.com This is crucial for determining key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Rats
| Parameter | Value | Reference |
| Terminal Half-Life (i.v.) | 20-30 min | nih.gov |
| Bioavailability (i.m.) | ~50% | nih.gov |
| Clearance (ADX rats) | 4.01 L/h/kg | nih.gov |
| Volume of Distribution (Vc, ADX rats) | 0.719 L/kg | nih.gov |
*ADX: Adrenalectomized
Studying Kinetic Isotope Effects on Enzymatic Reactions and Drug Processing
The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.orglibretexts.org This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. wikipedia.org
In the context of this compound, studying the KIE can provide insights into the mechanisms of the enzymatic reactions involved in its metabolism. For example, a significant KIE would suggest that the cleavage of a carbon-deuterium bond is a critical step in the metabolic process. While specific studies on the KIE of this compound are not widely available, research on other deuterated compounds has shown that the KIE for deuterium can be substantial, with reaction rates being 6-10 times faster for the hydrogen-containing compound. wikipedia.org However, for some metabolic processes, the measured KIE has been found to be relatively small. nih.govnih.gov
Proteomic and Metabolomic Profiling Utilizing Isotopic Tags
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. springernature.commetwarebio.com These "omics" fields aim to comprehensively identify and quantify the vast array of proteins and metabolites within a biological system.
In quantitative proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), and TMT (Tandem Mass Tags) are used to introduce mass tags to proteins or peptides. springernature.commetwarebio.com This allows for the precise comparison of protein abundance across different samples. epfl.chnih.gov
While direct applications of this compound in large-scale proteomic or metabolomic profiling are not extensively documented, the principles of using isotopically labeled compounds are highly relevant. For example, in metabolomic studies of the effects of corticosteroids like dexamethasone (B1670325) in rats, a variety of isotope-labeled internal standards are used for accurate quantification of metabolites. frontiersin.org Similarly, studies on the metabolic effects of methylprednisolone in COVID-19 patients have identified significant alterations in various metabolic pathways, including those for amino acids, lipids, and steroids. researchgate.netnih.gov The use of this compound in such studies could help to more clearly delineate the direct metabolic effects of the drug from the broader metabolic response to the disease state.
Application of Deuterated Analogs in Quantitative Omics Methodologies
Deuterated analogs, such as this compound, are instrumental in modern bioanalytical and research settings, particularly within the various "omics" fields (e.g., proteomics, metabolomics). Their utility stems from the unique properties of deuterium, a stable, non-radioactive heavy isotope of hydrogen. biocompare.comnih.gov The increased mass imparted by deuterium atoms allows for the differentiation of the labeled compound from its naturally occurring, or "light," counterpart by mass spectrometry (MS). aptochem.com This principle is the foundation for its use as an internal standard, ensuring accuracy and precision in the quantification of the target analyte in complex biological samples. aptochem.comveeprho.com
Stable Isotope Labeling in Omics Research
In quantitative omics research, stable isotope labeling is a powerful strategy for assessing protein levels, turnover, and localization. nih.gov this compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays designed to quantify methylprednisolone in biological matrices like plasma or serum. veeprho.comresearchgate.net
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. aptochem.com Because this compound is chemically identical to methylprednisolone, it co-elutes during chromatography and exhibits the same ionization response in the mass spectrometer. aptochem.com This masks variations that can arise during sample preparation, extraction, and analysis, leading to more robust and reliable data. aptochem.com The mass difference ensures that the signal from the internal standard does not interfere with the signal from the analyte being measured. aptochem.com This methodology, known as stable isotope dilution, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, where precise quantification is essential. veeprho.comnih.gov
The incorporation of stable heavy isotopes into drug molecules has become a key tool for quantitative analysis throughout the drug development process. biocompare.commedchemexpress.com Deuteration, in particular, has gained significant attention for its potential to affect and accurately measure the pharmacokinetic and metabolic profiles of drugs. medchemexpress.commedchemexpress.com
Isotope-Coded Affinity Tags (ICAT)
Isotope-Coded Affinity Tag (ICAT) technology is a quantitative proteomic technique that utilizes a chemical reagent to label proteins or peptides. wikipedia.orgeur.nl The ICAT reagent consists of three key parts: a reactive group that targets a specific amino acid side chain (commonly cysteine), an isotopically coded linker, and an affinity tag (like biotin) for isolation. wikipedia.orgnih.gov
This method allows for the comparison of two proteomes. For instance, a control sample is labeled with an isotopically "light" reagent (e.g., containing 12C or no deuterium), while the experimental sample is labeled with a "heavy" reagent (e.g., containing 13C or deuterium). wikipedia.orgnih.gov After labeling, the samples are combined, digested, and the tagged peptides are isolated via affinity chromatography before being analyzed by LC-MS. wikipedia.orgnih.gov The relative signal intensities of the heavy and light peptide pairs reveal the quantitative differences in protein abundance between the two samples. wikipedia.org
A notable application of this methodology involved elucidating the time course of protein induction in the liver of rats following treatment with methylprednisolone (MPL). nih.govnih.gov Researchers used a cleavable ICAT (cICAT) reagent to quantify low-abundance proteins, which are often the key effectors of pharmacological responses but are challenging to measure. nih.gov This strategy significantly improved quantitative sensitivity and demonstrated how methylprednisolone treatment leads to the induction of specific proteins like tyrosine aminotransferase (TAT) and ornithine decarboxylase (ODC). nih.gov
| Protein Target | Methodology | Model System | Key Finding | Reference |
|---|---|---|---|---|
| Tyrosine Aminotransferase (TAT) | Cleavable Isotope-Coded Affinity Tag (cICAT) LC-MS/MS | Rat Liver Tissue | Demonstrated the time course of TAT induction following methylprednisolone administration. The method improved quantitative sensitivity and linear range by 10-fold over previous reports. | nih.govnih.gov |
| Ornithine Decarboxylase (ODC) | cICAT LC-MS/MS | Rat Liver Tissue (re-interrogation of archived samples) | Successfully monitored the induction of ODC, another MPL-induced protein, showcasing the ability to re-analyze samples for new targets of interest. | nih.gov |
Investigation of Induced Biological Responses in Controlled Cellular or Animal Model Systems
This compound is crucial for accurately measuring its parent compound, methylprednisolone, in studies investigating the drug's biological effects in controlled settings. As a synthetic glucocorticoid, methylprednisolone triggers a wide array of responses by binding to intracellular glucocorticoid receptors, which in turn regulate gene expression. nih.govdroracle.aiwikipedia.org These effects are extensively studied in various animal and cellular models to understand both therapeutic actions and potential side effects.
Animal models, particularly rodents like mice and rats, are frequently used to study glucocorticoid-induced pathologies and therapeutic effects. bioscientifica.com For example, a study in adrenalectomized Wistar rats used a high dose of methylprednisolone to develop a detailed pharmacokinetic/pharmacodynamic (PK/PD) model. nih.gov This research tracked the downstream effects of the drug, including the down-regulation of glucocorticoid receptor (GR) mRNA and the induction of the enzyme tyrosine aminotransferase (TAT) in the liver. nih.gov Such models are essential for understanding the complex, gene-mediated effects of corticosteroids over time. nih.gov
In another study, methylprednisolone was shown to stimulate proplatelet formation from megakaryocytes, a process dependent on the activation of the glucocorticoid receptor. nih.gov This research, conducted on cellular models, identified that glucocorticoids regulate the expression of over 1000 genes related to cytoplasm and cytoskeleton reorganization, highlighting the profound impact on cellular processes. nih.gov
Metabolomic studies have also been employed to map the biological responses to methylprednisolone. A study on severe COVID-19 patients revealed that methylprednisolone treatment significantly alters metabolic pathways, including those for tryptophan and inflammatory lipids like arachidonic acid and prostaglandins. nih.govresearchgate.net These findings, derived from analyzing patient plasma, demonstrate how methylprednisolone modulates metabolic activity related to inflammation. nih.govasm.org
| Model System | Focus of Investigation | Key Findings | Reference |
|---|---|---|---|
| Adrenalectomized Wistar Rats | Pharmacokinetic/Pharmacodynamic (PK/PD) modeling of receptor/gene-mediated effects | Methylprednisolone caused a down-regulation of glucocorticoid receptor (GR) mRNA to 45-50% of baseline within 8-10 hours. It also induced a significant increase in tyrosine aminotransferase (TAT) mRNA and activity. | nih.gov |
| Canine Model | Metabolism and Bioavailability | The bioavailability of methylprednisolone from its ester prodrug (methylprednisolone sodium succinate) after IV administration is only about 50%, highlighting the importance of measuring the active moiety. | merckvetmanual.com |
| Murine Megakaryocytes (Cellular Model) | Thrombopoiesis (Platelet Production) | Methylprednisolone, via the glucocorticoid receptor, stimulates proplatelet formation by remodeling the megakaryocyte transcriptome, including the induction of the enzyme guanine (B1146940) deaminase (Gda). | nih.gov |
| Human Plasma (COVID-19 Patients) | Metabolic Trajectories | Methylprednisolone treatment was associated with significant alterations in tryptophan metabolism and pathways involving eicosanoids like arachidonic acid and prostaglandins. | nih.govresearchgate.net |
| Healthy Beagle Dogs | Renal Function | A short course of prednisolone (B192156) (a related glucocorticoid) led to a sustained but reversible state of renal hyperfiltration, demonstrating significant effects on kidney function. | nih.gov |
Innovations and Future Directions in Deuterium Labeled Steroid Research
Emerging Technologies for Enhanced Deuterium (B1214612) Labeling Efficiency
The synthesis of deuterated compounds, including steroids like Methylprednisolone-d7, has evolved significantly, moving towards methods that offer greater efficiency, selectivity, and cost-effectiveness. acs.org Historically, the preparation of deuterated steroids was challenging, often involving multi-step processes with limited yields. researchgate.net However, recent innovations in catalysis and synthetic methodology are overcoming these obstacles.
A prominent area of advancement is in Hydrogen Isotope Exchange (HIE) reactions. nih.govresearchgate.net These methods allow for the direct replacement of C-H bonds with C-D bonds in the final stages of a synthesis, which is highly efficient. acs.org Iridium-based catalysts have proven particularly effective for this purpose. researchgate.net The general mechanism involves the activation of a C-H bond by a coordinatively unsaturated iridium species, which is generated in the presence of deuterium gas (D2), a cost-effective deuterium source. acs.org This technique allows for the precise, late-stage labeling of complex molecules. acs.org
Another key strategy is reductive deuteration . This involves the reduction of functional groups like alkenes or esters using deuterium-donating reagents. acs.orgresearchgate.net While older methods relied on reagents like sodium borodeuteride (NaBD4), newer techniques utilize more economical deuterium sources. acs.org For instance, cobalt/photoredox dual catalysis has been developed for the perdeuteration of unactivated alkenes. researchgate.net
These emerging technologies represent a significant leap forward, enabling the synthesis of specifically labeled steroids with high isotopic enrichment. This is crucial for their use as internal standards in quantitative mass spectrometry and for studying metabolic pathways with high precision. researchgate.netnih.gov
Table 1: Comparison of Modern Deuterium Labeling Techniques This table is interactive. You can sort and filter the data.
| Technology | Typical Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium complexes, e.g., [IrCl(COD)(IMes)] | Deuterium gas (D2) | High site-selectivity, late-stage functionalization, cost-effective source. | acs.orgresearchgate.net |
| Reductive Deuteration | Cobalt/Photoredox systems, Ru/C | Deuterated solvents (e.g., EtOD-d1), D2O | Applicable to various functional groups (alkenes, alkynes, nitriles), can achieve high levels of deuteration. | researchgate.net |
| Dehalogenative Deuteration | Visible-light photocatalysis | CD2Cl2, CDCl3 | Activates strong C-Cl bonds, provides access to deuterated compounds from chlorinated precursors. | researchgate.net |
Integration of this compound Research with Multi-Omics Approaches in Basic Biological Science
The advent of "multi-omics" — the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics — has revolutionized basic biological science by providing a holistic view of complex systems. medrxiv.orgnih.gov In corticosteroid research, these approaches are beginning to unravel the complex reasons behind the variable patient responses to treatments. mdpi.comnih.gov Deuterated steroids like this compound play a pivotal, though often behind-the-scenes, role in these investigations, particularly in proteomics and metabolomics.
Metabolomics and proteomics studies frequently rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of metabolites and proteins in biological samples. jcrpe.org In these analyses, stable isotope-labeled compounds are the gold standard for use as internal standards. nih.govmdpi.com this compound, being chemically identical to Methylprednisolone (B1676475) but with a distinct mass, is added to samples at a known concentration. medchemexpress.comjcrpe.org It co-elutes with the non-labeled drug during chromatography and experiences similar ionization effects in the mass spectrometer, allowing it to correct for variations in sample preparation and instrument response. jcrpe.org This isotope dilution analysis ensures highly accurate and reliable quantification of the parent drug and its metabolites.
By enabling precise measurements, this compound facilitates studies that link corticosteroid levels to broad biological responses. For example, metabolomic studies have shown that methylprednisolone treatment in severe COVID-19 patients modulates specific metabolic pathways, including those for tryptophan and inflammatory lipids like prostaglandins. nih.gov Integrating this metabolomic data with proteomic and genomic information can help build comprehensive models of drug action, identify biomarkers for treatment response, and elucidate the mechanisms of both therapeutic effects and undesired side effects. medrxiv.orgmdpi.com
Table 2: Role of Multi-Omics in Corticosteroid Research This table is interactive. You can sort and filter the data.
| Omics Field | Focus of Study | Role of Deuterated Steroids | Insights Gained | Reference |
|---|---|---|---|---|
| Genomics | Genetic variations (e.g., SNPs) influencing drug response. | N/A (focus is on DNA) | Identification of genes (e.g., IFNAR2) associated with differential outcomes to corticosteroid treatment. | mdpi.com |
| Transcriptomics | Changes in gene expression (RNA levels) following drug exposure. | N/A (focus is on RNA) | Defining gene signatures that correlate with corticosteroid responsiveness. | mdpi.com |
| Proteomics | Changes in protein expression and post-translational modifications. | Internal standard for quantifying drug-metabolizing enzymes or protein biomarkers via MS. | Understanding downstream effects on protein networks and signaling pathways. | medrxiv.orgmdpi.com |
| Metabolomics | Changes in small molecule metabolite profiles. | Crucial as an internal standard (e.g., this compound) for accurate quantification of the drug and its metabolites. | Revealing drug-induced shifts in metabolic pathways (e.g., lipid and amino acid metabolism). | medrxiv.orgnih.gov |
Theoretical and Computational Advances in Predicting and Interpreting Isotope Effects for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. researchgate.netmdpi.com A primary KIE occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. mdpi.com For deuterium, the C-D bond is stronger than the C-H bond, meaning it is broken more slowly. Observing a significant KIE upon deuterium substitution provides strong evidence that C-H bond cleavage is a rate-limiting part of the reaction. nih.gov
In steroid research, KIEs are invaluable for studying the mechanisms of enzymes that metabolize these compounds, such as the cytochrome P450 (P450) family. nih.govnih.gov These enzymes are responsible for the hydroxylation of steroids, a key step in both their synthesis and degradation. nih.gov By using specifically deuterated substrates, researchers can measure intramolecular and intermolecular KIEs to probe the transition state of the reaction. nih.gov For example, studies on the enzymes CYP17A1 and CYP21A2 using deuterated progesterone (B1679170) revealed intramolecular KIE values ranging from 2.9 to 6.2, confirming that hydrogen atom abstraction is a key, rate-influencing step. nih.gov
Predicting these effects has become a major focus of theoretical and computational chemistry. researchgate.net Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway and calculate the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated reactant. acs.org From these frequencies, the KIE can be predicted. Recent advances, such as the Nuclear-Ensemble-Optimized DFT (NEO-DFT), offer enhanced accuracy by treating certain nuclei quantum mechanically, providing better predictions for proton affinities and isotope effects. researchgate.net
These computational models allow scientists to:
Validate experimental findings: Comparing predicted KIEs with measured values helps confirm proposed reaction mechanisms. researchgate.netacs.org
Predict metabolic stability: By predicting the KIE for various positions on a drug molecule, chemists can anticipate which sites are most susceptible to metabolic attack and potentially design more stable drug candidates. acs.org
The synergy between experimental KIE measurements, using probes like this compound, and increasingly sophisticated computational predictions is accelerating our fundamental understanding of steroid biochemistry and drug metabolism. researchgate.netnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
